molecular formula C11H8N2O2S B1308342 2-[(4-Nitrophenyl)sulfanyl]pyridine CAS No. 73322-01-7

2-[(4-Nitrophenyl)sulfanyl]pyridine

Cat. No. B1308342
CAS RN: 73322-01-7
M. Wt: 232.26 g/mol
InChI Key: HOPZSPAIKGULRS-UHFFFAOYSA-N
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Description

2-[(4-Nitrophenyl)sulfanyl]pyridine is a compound that can be associated with the class of organic chemicals where a pyridine moiety is linked to a nitrophenyl group through a sulfanyl (-S-) connector. The presence of both the pyridine and nitrophenyl groups suggests that the compound could exhibit interesting chemical and physical properties, potentially useful in various chemical reactions and as an intermediate in organic synthesis.

Synthesis Analysis

The synthesis of related compounds has been demonstrated in the literature. For instance, the preparation of 1-(4-nitrophenyl methanesulfonyl) pyrrolidine was achieved through a multi-step process starting from benzyl chloride. The process involved nitration, sulfonation, chlorination, and aminolysis steps, with the final step yielding the target compound with a high yield of 98% . Although this synthesis does not directly produce 2-[(4-Nitrophenyl)sulfanyl]pyridine, the methodologies used, such as nitration and sulfonation, could be relevant for its synthesis.

Molecular Structure Analysis

While the specific molecular structure analysis of 2-[(4-Nitrophenyl)sulfanyl]pyridine is not provided, the structure can be inferred from related compounds. The molecular structure likely features a planar pyridine ring, which is a common feature in pyridine derivatives, and a nitrophenyl group which is known for its electron-withdrawing properties due to the nitro group .

Chemical Reactions Analysis

The reactivity of similar compounds has been studied, such as the reaction of 4-substituted pyridine N-oxides with p-nitrobenzenesulfenyl chloride, which resulted in various products including chloropyridinium chloride and dinitrodiphenyl disulfide . This suggests that the sulfanyl group in 2-[(4-Nitrophenyl)sulfanyl]pyridine could potentially engage in reactions leading to the formation of sulfenylated products or disulfides.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-[(4-Nitrophenyl)sulfanyl]pyridine can be hypothesized based on the properties of its functional groups. The nitro group is likely to confer a degree of acidity to the compound, while the pyridine ring could contribute to basicity. The presence of these opposing functional groups could result in unique solubility and reactivity characteristics. The compound's melting point, boiling point, and solubility in various solvents would be key physical properties to consider, although specific data is not provided in the cited papers .

Scientific Research Applications

1. Use in Synthesis of Pyridine Derivatives

  • Summary of Application : 4-Nitropyridine can be an excellent starting material for the preparation of pyridine derivatives, which are important synthetic intermediates for new pesticides and medicines .
  • Methods of Application : The pathway to 4-nitropyridine via the pyridine N-oxide involves two steps, including a nitration step and a reduction step . The nitration reaction is a key step and with the use of HNO3 – H2SO4 mixed acid as the nitration reagent is usually exothermic and at higher temperatures, which can result in polynitration .
  • Results or Outcomes : Employing microreaction technology is one way to increase the process safety and efficiency of fast highly exothermic reactions . Compared with reactions in batch mode, one major advantage of the microreactor is the submillimetre dimensions of flow structures, which permits chemical reactions to proceed with higher quality, on account of highly efficient mixing and excellent heat absorption .

2. Use in Biological Studies

  • Summary of Application : “2-[(4-Nitrophenyl)sulfanyl]pyridine” is a compound that can be used in various biological studies . It’s often used in research labs for its potential biological activities .
  • Methods of Application : The compound is usually prepared in a lab and then applied to various biological systems to study its effects . The specific methods of application can vary depending on the particular study .
  • Results or Outcomes : The results or outcomes can vary widely depending on the specific study and the biological system being studied .

3. Use in Synthesis of Indole Derivatives

  • Summary of Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
  • Methods of Application : Various natural compounds contain indole as parent nucleus for example tryptophan . Indole-3-acetic acid is a plant hormone produced by the degradation of tryptophan in higher plants .
  • Results or Outcomes : Derivatives of indole are of wide interest because of their diverse biological and clinical applications .

4. Use in Antiviral Studies

  • Summary of Application : Indole derivatives, which can be synthesized from “2-[(4-Nitrophenyl)sulfanyl]pyridine”, have been reported as antiviral agents .
  • Methods of Application : The compound is prepared and then tested against various viruses. The specific methods of application can vary depending on the particular study .
  • Results or Outcomes : In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .

5. Use in Synthesis of Other Chemical Compounds

  • Summary of Application : “2-[(4-Nitrophenyl)sulfanyl]pyridine” can be used in the synthesis of other chemical compounds .
  • Methods of Application : The compound is usually prepared in a lab and then used in various chemical reactions to produce other compounds .
  • Results or Outcomes : The results or outcomes can vary widely depending on the specific reactions and the compounds being synthesized .

properties

IUPAC Name

2-(4-nitrophenyl)sulfanylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2S/c14-13(15)9-4-6-10(7-5-9)16-11-3-1-2-8-12-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOPZSPAIKGULRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90398802
Record name 2-[(4-nitrophenyl)sulfanyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90398802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Nitrophenyl)sulfanyl]pyridine

CAS RN

73322-01-7
Record name 2-[(4-nitrophenyl)sulfanyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90398802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-mercaptopyridine (10 g) was dissolved in DMF (100 ml), 60% sodium hydride (3.6 g) was added to the mixture at 0° C., and then, the mixture was stirred for 15 minutes at room temperature. 4-fluoronitrobenzene (9.75 g) was added dropwise to the mixture at 0° C. and the mixture was stirred for 1 hour at room temperature. To the reaction mixture was added, and the precipitated crystals were collected by filtration, and washed with hexane/diethylether, to give 2-[(4-nitrophenyl)sulfanyl]pyridine (12.6 g).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step Two
Quantity
9.75 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Seto, N Miyamoto, K Aikawa, Y Aramaki… - Bioorganic & medicinal …, 2005 - Elsevier
In order to develop orally active CCR5 antagonists, 1-propyl- or 1-isobutyl-1-benzazepine derivatives containing a sulfoxide moiety have been designed, synthesized, and evaluated for …
Number of citations: 133 www.sciencedirect.com
Y Goriya, CV Ramana - Tetrahedron, 2010 - Elsevier
A one pot [Cu]-promoted S N Ar reaction of electron-deficient halobenzenes with sodium azide and the reduction of the intermediate aryl azides under the same Cu(II)–ascorbate redox …
Number of citations: 67 www.sciencedirect.com
J Guilbaud - 2018 - theses.hal.science
L’activation C–H d’aryle dirigée par des groupements directeurs 2-sulfonylpyridine et 2-sulfanylpyridine vers la formation de liaisons C–X (X = F, Cl, Br, I) a été étudiée. Pour cette étude…
Number of citations: 5 theses.hal.science

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